molecular formula C26H25Cl2N3O B3029413 Sodium Channel inhibitor 2 CAS No. 653573-60-5

Sodium Channel inhibitor 2

Katalognummer B3029413
CAS-Nummer: 653573-60-5
Molekulargewicht: 466.4 g/mol
InChI-Schlüssel: MLHTWZWDLJAELM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium Channel inhibitors are a class of drugs that impair the conduction of sodium ions (Na+) through sodium channels . They are used in the treatment of various conditions such as cardiac arrhythmia . Sodium Channel inhibitor 2 is a specific sodium channel blocker extracted from a patent .


Physical And Chemical Properties Analysis

Sodium Channel inhibitors have specific properties of inhibition, which are manifested irrespective of the concentration . These properties determine their effect, as they dynamically bind and unbind depending on the activity pattern of individual cells .

Wissenschaftliche Forschungsanwendungen

Cytostatic Inhibitors in Prostate Cancer

Sodium channel blockers have been investigated for their potential use as inhibitors of prostate cancer cells. A study by (Anderson et al., 2003) found that certain sodium channel blockers effectively inhibited the proliferation of androgen-independent prostate cancer cell lines. These compounds, including hydroxyamides and a hydantoin, demonstrated significant inhibition of cell growth, suggesting their potential as cytostatic agents in prostate cancer treatment.

Pain Management and Nav1.7 Inhibition

Sodium channel inhibitors, particularly those targeting the Nav1.7 channel, have shown promise in pain management. The selective Nav1.7 inhibitor PF-05089771, as explored by (Theile et al., 2016), interacts equivalently with fast and slow inactivated Nav1.7 channels. This study highlights the therapeutic potential of Nav1.7 inhibitors in treating pain conditions.

Neuropathic Pain and Voltage-Gated Sodium Channels

Voltage-gated sodium channels (VGSC) are crucial for managing chronic pain. A study by (Lai et al., 2003) discussed the importance of VGSC, especially Na(V)1.8 and Na(V)1.9, in neuropathic pain. The development of inhibitors targeting these specific channel subtypes could be vital for chronic pain treatment.

Nav1.1 Activators for Neurological Disorders

An interesting avenue in sodium channel drug discovery involves the activation, rather than inhibition, of specific sodium channels like Na(V)1.1. (Jensen et al., 2014) suggested that selective activators of Na(V)1.1 may hold potential for treating conditions such as epilepsy, schizophrenia, and Alzheimer's disease, owing to Na(V)1.1's predominant role in specific inhibitory interneurons.

Sodium Channel Blockers in Modulating Neuronal Excitability

Research by (Li et al., 2018) identified WB4101, an α1-adrenoceptor antagonist, as an effective inhibitor of Nav1.7 and Nav1.8 channels. This discovery highlights the role of sodium channel blockers in modulating neuronal membrane excitability, which can be crucial in pain management and other neurological disorders.

State Preference of Na+ Channel Inhibitors

Understanding the state preference of sodium channel inhibitors is vital for therapeutic applications. (Karoly et al., 2010) examined this aspect through simulations and experimental studies. They found that the efficacy of sodium channel inhibitors in specific voltage protocols is not a reliable indicator of slow-inactivated state preference, providing insights into the design of more effective drugs.

Non-Blocking Inhibition of Sodium Channels

The study by (Földi et al., 2021) explored the concept of non-blocking inhibition of sodium channels, a method that can preferentially inhibit pathological activity while minimally affecting healthy tissue. This approach can be crucial in treating diseases related to hyperexcitability, such as epilepsies and cardiac arrhythmias.

Highly Potent and Selective Microproteins against Nav1.7

Targeting Nav1.7 with highly potent and selective inhibitors can significantly advance pain treatment. Research by (Shcherbatko et al., 2016) discussed the development of microproteins derived from animal venoms, offering a new class of therapeutics for pain management.

Wirkmechanismus

Sodium Channel inhibitors act by inhibition of sodium influx through cell membranes. Blockade of sodium channels slows the rate and amplitude of initial rapid depolarization, reduces cell excitability, and reduces conduction velocity .

Safety and Hazards

Sodium Channel inhibitors have been associated with various side effects. For example, they can cause hypercalcemia and hypocalcemia . It’s important to consult with a healthcare provider for detailed safety information and potential hazards associated with Sodium Channel inhibitor 2.

Eigenschaften

IUPAC Name

2-[3-(3,4-dichlorophenoxy)phenyl]-1-(2-piperidin-1-ylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25Cl2N3O/c27-22-12-11-21(18-23(22)28)32-20-8-6-7-19(17-20)26-29-24-9-2-3-10-25(24)31(26)16-15-30-13-4-1-5-14-30/h2-3,6-12,17-18H,1,4-5,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHTWZWDLJAELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)OC5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium Channel inhibitor 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sodium Channel inhibitor 2
Reactant of Route 2
Reactant of Route 2
Sodium Channel inhibitor 2
Reactant of Route 3
Sodium Channel inhibitor 2
Reactant of Route 4
Reactant of Route 4
Sodium Channel inhibitor 2
Reactant of Route 5
Reactant of Route 5
Sodium Channel inhibitor 2
Reactant of Route 6
Reactant of Route 6
Sodium Channel inhibitor 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.